9-Propoxymethyl-10-Hydroxycamptothecin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

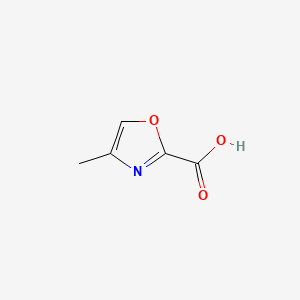

9-Propoxymethyl-10-hydroxy Camptothecin is a biochemical used for proteomics research . It’s a derivative of Camptothecin, a natural plant alkaloid that shows potent antitumor activity by targeting intracellular topoisomerase I .

Synthesis Analysis

The synthesis of Camptothecin and its derivatives has been a subject of research. For instance, an expeditious total synthesis of (S)-camptothecin and (S)-10-hydroxycamptothecin has been accomplished, starting from readily available and inexpensive materials . Another study reported the unexpected synthesis of a novel camptothecin analogue, 9-methyl-10-hydroxycamptothecin, from 10-hydroxycamptothecin in two steps .Molecular Structure Analysis

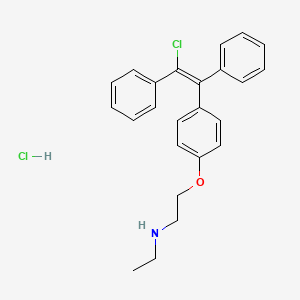

The molecular formula of 9-Propoxymethyl-10-hydroxy Camptothecin is C24H24N2O6, and its molecular weight is 436.46 .Chemical Reactions Analysis

The oxidation of camptothecin and its analogues is central in the semi-synthesis of a wide variety of camptothecin-derived drugs . A series of 9-(alkylthiomethyl)-10-hydroxycamptothecins and pyrano-fused camptothecin derivatives were synthesized via the reaction of topotecan hydrochloride with various thiols and alkyl vinyl ethers respectively .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

9-Propoxymethyl-10-Hydroxycamptothecin ist ein Derivat von Camptothecin, das hauptsächlich für verschiedene Krebsbehandlungen eingesetzt wird. Es wirkt durch die Hemmung der Topoisomerase I, einem Enzym, das für die DNA-Replikation und Zellteilung in Krebszellen von entscheidender Bedeutung ist .

Antiproliferative Aktivität

Diese Verbindung weist signifikante antiproliferative Eigenschaften auf, d. h. sie kann das Wachstum und die Ausbreitung von Krebszellen hemmen. Diese Aktivität ist vorteilhaft für die Kontrolle von Tumoren und die Verhinderung von Metastasen .

Antifungale Eigenschaften

Camptothecin-Derivate haben vielversprechende Ergebnisse als Antimykotika gezeigt. Sie können wirksam gegen Pilzpathogene des Menschen wie Candida albicans, Aspergillus flavus und A. parasiticus .

Insektizide Wirkungen

Die einzigartige Struktur von Camptothecin verleiht ihm auch insektizide Eigenschaften, was es zu einem möglichen Kandidaten für die Schädlingsbekämpfung in landwirtschaftlichen Umgebungen macht .

Potenzial gegen SARS-CoV-2

Kürzliche Studien haben gezeigt, dass Camptothecin-Derivate Eigenschaften aufweisen können, die SARS-CoV-2, das Virus, das COVID-19 verursacht, bekämpfen können. Dies eröffnet einen neuen Weg für die Forschung zu antiviralen Behandlungen .

Wirkmechanismus

Target of Action

The primary target of 9-Propoxymethyl-10-hydroxy Camptothecin, a derivative of Camptothecin, is topoisomerase-I (top-I) . Top-I is an enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .

Pharmacokinetics

It is known that the wider use of camptothecin in therapy was hampered by its low solubility in water and rapid inactivation due to the lactone ring opening at physiological ph

Result of Action

The result of 9-Propoxymethyl-10-hydroxy Camptothecin’s action is the induction of apoptosis , or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, the compound can lead to cell death, which is a desired outcome in the treatment of cancer .

Action Environment

The action environment of 9-Propoxymethyl-10-hydroxy Camptothecin can be influenced by various factors, including the pH of the environment . As mentioned earlier, the compound can be inactivated due to the opening of the lactone ring at physiological pH Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment

Safety and Hazards

Zukünftige Richtungen

The future of Camptothecin and its derivatives lies in overcoming its limitations through structural modifications and advanced delivery systems. Nanomedicine can significantly improve the stability and water solubility of Camptothecin . The development of selective Camptothecin derivatives with advanced delivery systems, informed by emerging biological insights, holds promise for fully unleashing Camptothecin’s anti-cancer potential .

Biochemische Analyse

Biochemical Properties

9-Propoxymethyl-10-hydroxy Camptothecin plays a crucial role in biochemical reactions, primarily through its interaction with topoisomerase I. This enzyme is responsible for alleviating torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. 9-Propoxymethyl-10-hydroxy Camptothecin stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage and cell death . Additionally, this compound may interact with other biomolecules involved in DNA repair and cell cycle regulation, although these interactions are less well-characterized.

Cellular Effects

The effects of 9-Propoxymethyl-10-hydroxy Camptothecin on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by causing DNA damage and disrupting the cell cycle. This compound has been shown to affect cell signaling pathways, particularly those involved in DNA damage response and repair. It can also influence gene expression by causing the accumulation of DNA damage, leading to the activation of p53 and other stress response pathways . Furthermore, 9-Propoxymethyl-10-hydroxy Camptothecin impacts cellular metabolism by inducing oxidative stress and mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, 9-Propoxymethyl-10-hydroxy Camptothecin exerts its effects primarily through the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This inhibition triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis . Additionally, 9-Propoxymethyl-10-hydroxy Camptothecin may interact with other proteins involved in DNA repair and cell cycle regulation, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

The effects of 9-Propoxymethyl-10-hydroxy Camptothecin in laboratory settings can vary over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the cytotoxic effects of 9-Propoxymethyl-10-hydroxy Camptothecin can be observed within hours of treatment, with significant DNA damage and apoptosis occurring within 24-48 hours. Long-term exposure to this compound can lead to sustained DNA damage, chronic activation of stress response pathways, and potential resistance mechanisms in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 9-Propoxymethyl-10-hydroxy Camptothecin vary with different dosages. Low doses of this compound can induce significant antitumor activity with manageable toxicity, while higher doses may lead to severe adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can result in dose-limiting toxicities. The therapeutic window for 9-Propoxymethyl-10-hydroxy Camptothecin is therefore narrow, necessitating careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

9-Propoxymethyl-10-hydroxy Camptothecin is metabolized primarily in the liver, where it undergoes enzymatic conversion to active and inactive metabolites. The primary metabolic pathway involves hydrolysis of the lactone ring to form the inactive carboxylate form, which is then excreted via the kidneys . Enzymes such as cytochrome P450 and carboxylesterases play a role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics. The metabolic flux and levels of metabolites can vary depending on factors such as dose, route of administration, and individual patient characteristics .

Transport and Distribution

Within cells and tissues, 9-Propoxymethyl-10-hydroxy Camptothecin is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high proliferative activity, such as tumors, due to its preferential binding to topoisomerase I. This selective distribution enhances its antitumor efficacy while minimizing systemic toxicity .

Subcellular Localization

The subcellular localization of 9-Propoxymethyl-10-hydroxy Camptothecin is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase I. The compound can also localize to mitochondria, where it induces mitochondrial dysfunction and oxidative stress . Post-translational modifications and targeting signals may influence the localization and activity of 9-Propoxymethyl-10-hydroxy Camptothecin, directing it to specific cellular compartments and organelles .

Eigenschaften

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKRPHWHPUYPR-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.